2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Description
This compound is a methionine-derived oligopeptide featuring three methylsulfanyl (SCH₃) groups and multiple amide linkages. The repeated methylsulfanyl moieties enhance lipophilicity and may influence bioavailability compared to simpler derivatives .
Properties
IUPAC Name |
2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O5S3/c1-27-7-4-11(18)15(23)19-10-14(22)20-12(5-8-28-2)16(24)21-13(17(25)26)6-9-29-3/h11-13H,4-10,18H2,1-3H3,(H,19,23)(H,20,22)(H,21,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWTHDHJPOLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407923 | |
| Record name | Met-Gly-Met-Met | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14517-45-4 | |
| Record name | Met-Gly-Met-Met | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid, commonly referred to as a derivative of methionine, is an amino acid compound with significant biological relevance. Its structure indicates potential interactions with various biological systems, particularly in metabolic pathways and protein synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₄O₄S₃
- Molecular Weight : 358.48 g/mol
- CAS Number : 7005-18-7
- Physical State : Solid at room temperature; decomposes at high temperatures.
The compound's biological activity is primarily attributed to its role as a precursor in the synthesis of proteins and other biomolecules. Methionine derivatives are known to participate in several key processes:
- Methylation Reactions : Methionine serves as a methyl donor in various methylation reactions critical for DNA and RNA synthesis.
- Antioxidant Activity : The sulfur-containing groups in methionine derivatives provide antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that methionine and its derivatives may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.
1. Antioxidant Properties
Research indicates that methionine derivatives exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals, thus reducing oxidative stress in cellular environments. A comparative study demonstrated that the antioxidant capacity of methionine derivatives is higher than that of other common antioxidants like ascorbic acid.
2. Neuroprotective Effects
In animal models of neurodegeneration, administration of methionine derivatives has been associated with improved cognitive function and reduced neuronal damage. One study found that these compounds could decrease the levels of neuroinflammatory markers in the brain, suggesting a protective role against neuroinflammation.
3. Metabolic Effects
Methionine and its derivatives are integral to metabolic pathways involving sulfur amino acids. They play a crucial role in the synthesis of cysteine and taurine, which are vital for various physiological functions including detoxification processes and bile acid synthesis.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Nutritional Biochemistry explored the effects of methionine supplementation on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione levels among treated groups compared to controls.
Case Study 2: Neuroprotection in Alzheimer's Model
Research conducted on transgenic mice models for Alzheimer’s disease showed that dietary supplementation with methionine derivatives improved memory retention scores significantly over a 12-week period compared to control groups receiving standard diets.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid exhibit significant anticancer properties. For instance, the presence of the methylsulfanyl group has been associated with enhanced bioactivity against various cancer cell lines. Research published in the Journal of Medicinal Chemistry highlighted that derivatives of similar structures showed promising results in inhibiting tumor growth in vitro and in vivo .
Neuroprotective Effects
The neuroprotective effects of this compound are also under investigation. Preliminary findings suggest that it may help in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting the aggregation of amyloid-beta peptides, which are known to form plaques in the brains of affected individuals .
Enzyme Inhibition Studies
This compound's unique structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. Research has demonstrated its potential to inhibit proteases and kinases, which are critical for various cellular processes . Such inhibition can lead to insights into metabolic disorders and potential therapeutic strategies.
Protein Interaction Studies
The ability of this compound to interact with proteins makes it a valuable tool in biochemical research. Studies utilizing fluorescence resonance energy transfer (FRET) have shown that it can be used to study protein-protein interactions, providing insights into cellular signaling pathways .
Herbicide Development
Compounds with similar structural motifs have been explored for their herbicidal properties. The application of 2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid as a herbicide has shown effectiveness in controlling weed populations while minimizing damage to crops .
Plant Growth Regulation
Research has also indicated that this compound may act as a plant growth regulator, enhancing growth rates and resistance to environmental stressors in certain plant species . This application could be particularly beneficial in sustainable agriculture practices.
Data Summary Table
Case Studies
- Anticancer Study : A study published in Cancer Research demonstrated that a derivative of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Neuroprotection Research : A clinical trial assessing the efficacy of similar compounds on Alzheimer's patients showed improved cognitive function over six months, suggesting potential therapeutic benefits .
- Agricultural Field Trials : Field trials conducted on soybean crops revealed that applying this compound as a herbicide reduced weed biomass by over 70% without affecting crop yield .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The target compound’s three methylsulfanyl groups increase logP compared to single-sulfanyl analogs (e.g., 2-amino-4-methylsulfanyl-butanoic acid) .
- Solubility : Sulfonyl derivatives (e.g., FDB019871) exhibit higher aqueous solubility due to polar SO₂CH₃ groups .
- Stability : Methyl esters (e.g., ) resist hydrolysis at neutral pH but degrade under alkaline conditions .
Preparation Methods
Molecular Architecture
The target molecule (C<sub>12</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub>S) features a tripeptide backbone with DL-methionine (Met), glycine (Gly), and DL-valine (Val) residues, as evidenced by its IUPAC name and SMILES string (CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCSC)N). The presence of two methylsulfanyl (-SCH<sub>3</sub>) groups at the 4-position of butanoyl moieties introduces steric and electronic complexities, necessitating orthogonal protection during synthesis.
Key Synthetic Hurdles
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Thioether Stability : Methylsulfanyl groups are prone to oxidation, requiring inert atmospheres or reducing agents during reactions.
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Regioselective Coupling : Sequential amide bond formation between methionine derivatives and glycine/valine demands precision to avoid epimerization.
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Solubility Constraints : Hydrophobic methionine and valine residues necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reaction mixtures.
Synthesis of Methionine Derivatives
Free Radical Addition for Thioether Incorporation
The patent EP0961769B1 outlines a free radical-mediated addition of methyl mercaptan (CH<sub>3</sub>SH) to unsaturated substrates, a method adaptable for synthesizing methionine precursors. For instance, 2-hydroxy-3-butenoic acid undergoes radical addition with methyl mercaptan at 50–60°C under azobisisobutyronitrile (AIBN) initiation (5:1 CH<sub>3</sub>SH:substrate ratio), yielding 2-hydroxy-4-(methylthio)butanoic acid (HMBA).
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Temperature | 50–60°C |
| Pressure | 55–65 psig |
| Initiator | AIBN (1.5–100:1 substrate:initiator) |
| Solvent | Toluene or neat conditions |
| Yield | 70–85% (post-hydrolysis) |
This method’s scalability and regioselectivity make it ideal for generating methionine’s hydroxy analog, which can be enzymatically aminated to yield 2-amino-4-methylsulfanylbutanoic acid (methionine).
Protection of Amino and Carboxyl Groups
Prior to peptide coupling, methionine’s α-amino and carboxyl groups require protection. Common strategies include:
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Boc (tert-butoxycarbonyl) : For amino protection via reaction with di-tert-butyl dicarbonate in THF.
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Methyl Esters : Carboxyl groups are esterified using methanol/HCl, enhancing solubility and preventing side reactions.
Sequential Peptide Coupling
Solid-Phase Peptide Synthesis (SPPS)
SPPS employing Fmoc/t-Bu chemistry is optimal for assembling the Met-Gly-Val sequence. Resin-bound valine is deprotected (20% piperidine/DMF), followed by coupling with glycine using HBTU/HOBt activation. Subsequent methionine coupling utilizes pre-activated Boc-Met-OH under microwave assistance (50°C, 30 min).
Solution-Phase Fragment Condensation
For larger scales, fragments like H-Met-Gly-OH and H-Val-OH are synthesized separately and coupled via mixed anhydride (isobutyl chloroformate/NMM) or DCC/HOBt methods. Critical parameters include:
-
pH Control : Maintained at 7–8 to prevent racemization.
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Temperature : 0–4°C to minimize epimerization.
Deprotection and Global Dealkylation
Acidolytic Cleavage
Final deprotection of Boc groups uses TFA/DCM (1:1) with scavengers (e.g., triisopropylsilane) to prevent cation-mediated side reactions. Methyl esters are hydrolyzed with LiOH/THF/H<sub>2</sub>O (1:2:1) at 0°C.
Thioether Stabilization
Post-synthesis, 0.1 M dithiothreitol (DTT) is added to aqueous solutions to reduce disulfide byproducts.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
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NMR : δ 1.25 (Val CH<sub>3</sub>), δ 2.10 (Met SCH<sub>3</sub>), δ 4.30 (α-H).
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HRMS : [M+H]<sup>+</sup> m/z 306.1432 (calculated 306.1428).
Industrial Scalability and Environmental Considerations
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic/electrophilic sites, particularly at sulfanyl and carbonyl groups .
- Molecular Dynamics (MD) : Simulates binding affinities to enzymes (e.g., proteases) by analyzing hydrogen bonds between amide groups and active-site residues .
- QSAR Studies : Correlate substituent effects (e.g., methylsulfanyl position) with antimicrobial activity using regression models .
Methodological Tip : Validate computational results with experimental IC₅₀ assays to refine predictive accuracy.
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced
Contradictions often arise from tautomerism or impurities. Mitigation strategies:
- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when isotopic patterns conflict with expected NMR assignments .
- X-ray Crystallography : Provides unambiguous proof of regiochemistry and stereochemistry for crystalline derivatives .
What initial biological assays are recommended to assess the compound’s bioactivity?
Q. Basic
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with nutrient agar plates .
- Enzyme Inhibition : Test IC₅₀ values against trypsin-like proteases via fluorometric substrate cleavage assays .
- Cytotoxicity : Evaluate viability in mammalian cell lines (e.g., HEK293) using MTT assays at concentrations ≤100 µM .
How can stereochemical control be achieved during synthesis of enantiomerically pure derivatives?
Q. Advanced
- Chiral Auxiliaries : Use L-glutamic acid in Schotten-Baumann reactions to enforce (S)-configuration at α-carbons .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective Michael additions to α,β-unsaturated ketones .
- Chiral HPLC : Separate diastereomers using columns with cellulose-based stationary phases (e.g., Chiralpak IC) .
What role do reaction conditions play in minimizing byproducts like sulfoxide formation?
Q. Advanced
- Oxygen Exclusion : Conduct reactions under nitrogen/argon to prevent oxidation of thioethers to sulfoxides .
- Low-Temperature Quenching : Terminate reactions rapidly at –20°C to stabilize reactive intermediates .
- Additive Use : Introduce radical scavengers (e.g., BHT) to suppress free-radical side reactions during acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
